3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine
Overview
Description
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a derivative of phenylpropanamine, characterized by the presence of ethoxy and methoxy groups on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate . The reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or reduce any nitro intermediates during synthesis.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s structural similarity to certain neurotransmitters makes it a candidate for studying receptor interactions and neurological effects.
Industry: Used in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Methoxyphenyl)propan-1-amine: Lacks the ethoxy group, making it less bulky and potentially altering its chemical properties.
Uniqueness
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes.
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h6-7,9H,3-5,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJHINOZUXDCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCN)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291243 | |
Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-67-7 | |
Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.